![molecular formula C17H20N4OS B2530562 N-(2-(2-(邻甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)异丁酰胺 CAS No. 941945-23-9](/img/structure/B2530562.png)

N-(2-(2-(邻甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)异丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

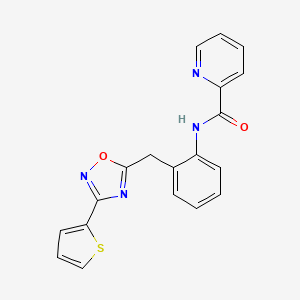

“N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide” is a compound that belongs to the class of triazoles . Triazoles are significant heterocycles that exhibit broad biological activities . They are known to have antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance . A series of novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl (heteryl)idene- and 5-aminomethylidene-moieties has been synthesized employing three-component and three-stage synthetic protocols .Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The chemical shift of NH proton in III isomer is shifted downfields by 0.30 ppm as compared to the I isomer which can be explained by intramolecular interactions which are realized in the C isomer .Chemical Reactions Analysis

The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue .科学研究应用

抗癌特性

- 噻唑并[3,2-b][1,2,4]三唑衍生物显示出作为抗癌剂的潜力。使用这种支架的化合物,包括一些新的噻唑三唑,被合成出来,并对各种癌细胞系表现出优异的抗癌特性,而不会对正常体细胞造成毒性(Holota 等人,2021 年)。

- 类似地,另一项研究合成了新的化合物,其中包含噻唑并[3,2-b][1,2,4]三唑,发现它们对肾癌、白血病、结肠癌、乳腺癌和黑色素瘤等癌细胞系有效(Lesyk 等人,2007 年)。

抗微生物和抗真菌活性

- 发现各种噻唑三唑衍生物具有抗微生物和抗真菌活性。例如,某些噻唑并[3,2-b][1,2,4]三唑衍生物对细菌和真菌菌株表现出显着的抑制作用(Turan-Zitouni 等人,2005 年)。

- 另一项研究合成了噻唑并[3,2-b][1,2,4]三唑的稠合吡唑和异恶唑衍生物,对结核分枝杆菌具有抗分枝杆菌活性(Seelam 等人,2016 年)。

抗炎和镇痛活性

- 发现一些噻唑三唑衍生物具有抗炎和镇痛活性。例如,由噻唑并[3,2-b][1,2,4]三唑合成的化合物表现出显着的抗炎活性,与布洛芬等标准药物相当(Udupi 等人,2002 年)。

- 另一项关于噻唑并[3,2-b]-1,2,4-三唑及其衍生物合成的研究发现一些化合物具有显着的抗炎活性(Tozkoparan 等人,2000 年)。

其他应用

- 除了上述应用之外,噻唑三唑衍生物已被探索用于各种其他潜在用途,例如在合成含有抗菌部分的杂化分子中用于抗菌活性(Başoğlu 等人,2013 年)以及在开发具有潜在降血糖作用的化合物中用于糖尿病治疗(Aicher 等人,1998 年)。

作用机制

Target of Action

Similar compounds with a thiazolo[3,2-b][1,2,4]triazole scaffold have been reported to exhibit potent analgesic and anti-inflammatory activities . This suggests that the compound may interact with cyclooxygenase (COX) enzymes, which are common targets for analgesic and anti-inflammatory drugs .

Mode of Action

Compounds with a similar thiazolo[3,2-b][1,2,4]triazole scaffold have been reported to exhibit analgesic and anti-inflammatory activities . These activities are often associated with the inhibition of COX enzymes, which play a key role in the production of prostaglandins, substances that mediate pain and inflammation .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential interaction with COX enzymes. Inhibition of these enzymes prevents the conversion of arachidonic acid to prostaglandins, thereby reducing pain and inflammation .

Pharmacokinetics

Similar compounds with a thiazolo[3,2-b][1,2,4]triazole scaffold have been reported to exhibit potent analgesic and anti-inflammatory activities , suggesting that they have suitable absorption, distribution, metabolism, and excretion (ADME) properties to exert their effects.

Result of Action

The result of the compound’s action is likely a reduction in pain and inflammation, given its potential analgesic and anti-inflammatory activities . This is typically achieved through the inhibition of prostaglandin production, which mediates pain and inflammation signals .

未来方向

Given the importance of the triazole scaffold, its synthesis has attracted much attention . Triazole compounds have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Therefore, the future directions for “N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide” could involve further exploration of its potential therapeutic applications and the development of synthesis methods.

属性

IUPAC Name |

2-methyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-11(2)16(22)18-9-8-13-10-23-17-19-15(20-21(13)17)14-7-5-4-6-12(14)3/h4-7,10-11H,8-9H2,1-3H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKNBVOVFHBESX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B2530481.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide](/img/structure/B2530486.png)

![5-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2530487.png)

![8-(4-fluorobenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2530489.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2530497.png)